1-Phenyl-1-hexyn-3-ol

Übersicht

Beschreibung

Molecular Structure Analysis

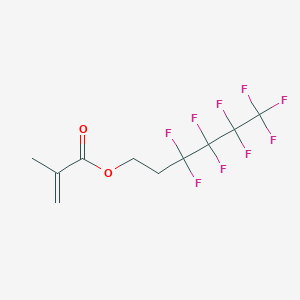

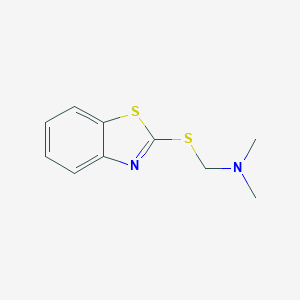

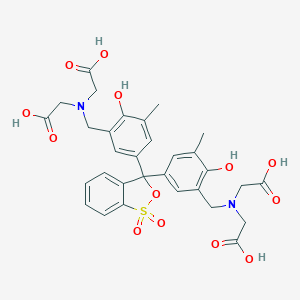

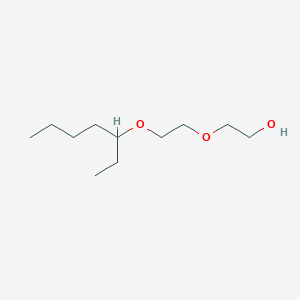

The molecular structure of 1-Phenyl-1-hexyn-3-ol consists of a phenyl group attached to a hexyn-3-ol chain . The molecule has one hydrogen bond acceptor and one hydrogen bond donor . It also has four freely rotating bonds .Chemical Reactions Analysis

1-Phenyl-1-hexyn-3-ol undergoes a microwave-accelerated coupling-isomerization reaction (MACIR) with (hetero)aryl halides to afford the corresponding enone .Physical And Chemical Properties Analysis

1-Phenyl-1-hexyn-3-ol has a density of 0.949 g/mL at 25 °C . It has a boiling point of 283.6±23.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.2±3.0 kJ/mol . The flash point is 127.8±15.6 °C . The index of refraction is 1.548 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

1-Phenyl-1-hexyn-3-ol serves as a versatile synthon in the synthesis of various derivatives. For instance, it is used in the preparation of various 1-phenyl-1 H -pyrazole derivatives, which are modified at different positions on the pyrazole nucleus and the phenyl ring. This process involves treatment with triflic anhydride and halogenation to yield halogenated derivatives (Arbačiauskienė et al., 2009).

Biochemical Studies

Research has explored the synthesis and pharmacological activity of compounds derived from 1-phenyl-1-hexyn-3-ol. This includes studies on 3-tertiary amino-1-aryloxy- or 1-aryl-, 1-thiophenoxy, and 1-anilino-propan-2-ols and -propanes, particularly those derived from N-phenylpiperazines. The effects of various substituents on the phenyl ring and alterations in the hydroxylic function have been examined in relation to structure-activity relationships (Gupta et al., 1978).

Crystal Structure and Photophysical Properties

The compound's role in the formation of crystal structures and its photophysical properties have been studied. This includes the analysis of BF₂ complexes of derivatives like 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, demonstrating how electron-donating groups affect the π-delocalization in the phenyl ring. These studies have revealed multiple chromisms, aggregation- or crystallization-induced emission, and the self-assembly effect (Galer et al., 2014).

Plant-Plant Signaling

In the context of plant biology, 1-Phenyl-1-hexyn-3-ol has been implicated in plant-plant signaling. A specific study on Zea mays (maize) indicated that exposure to leaf alcohol (Z)-3-hexen-1-ol, which is emitted by green plants upon damage, induces the emission of a volatile blend that attracts the natural enemies of herbivores. This suggests a role in indirect plant defense and highlights the compound's importance in plant-plant communication and intraplant information transfer (Ruther & Kleier, 2005).

Organic Chemistry Applications

In organic chemistry, 1-Phenyl-1-hexyn-3-ol is utilized in various syntheses, like the synthesis of linear and V-shaped oligo(phenylene ethynylene) derivatives. Its role in such syntheses is significant, as the geometrical shapes of the compounds have strong effects on their photophysical properties in solution (Yuan et al., 2010).

Safety and Hazards

When handling 1-Phenyl-1-hexyn-3-ol, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

This compound is primarily used as a building block in organic synthesis

Mode of Action

It’s worth noting that the compound contains a terminal alkyne group, which can undergo various chemical reactions, such as sonogashira coupling, glaser coupling, and click chemistry . These reactions could potentially influence its interaction with biological targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenyl-1-hexyn-3-ol are currently unknown. Given its molecular weight of 174.24 , it falls within the range generally favorable for oral bioavailability.

Result of Action

As a chemical building block, its primary use is in the synthesis of other compounds . Any biological activity would likely depend on the specific context of its use, including the presence of other compounds and specific environmental conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-1-hexyn-3-ol. For instance, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals. It’s also worth noting that the compound is classified as a combustible liquid, with a flash point of > 110 °C . Therefore, safety precautions should be taken when handling this compound, especially in the presence of heat or ignition sources .

Eigenschaften

IUPAC Name |

1-phenylhex-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUIQUVFOYTZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342562 | |

| Record name | 1-Phenyl-1-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1-hexyn-3-ol | |

CAS RN |

1817-51-2 | |

| Record name | 1-Phenyl-1-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the rotation of the phenyl group in 1-phenyl-1-hexyn-3-ol in the solid state?

A1: Understanding the dynamic behavior of molecules in the solid state is crucial for various fields, including pharmaceuticals, materials science, and organic chemistry. In the case of 1-phenyl-1-hexyn-3-ol, the rotation of the phenyl group can influence its packing arrangement, which in turn can affect its physical properties, such as melting point, solubility, and even its reactivity in solid-state reactions. This study [] employed advanced NMR techniques to quantify the energy barrier associated with this rotation, providing valuable insights into the molecule's solid-state dynamics.

Q2: How does the study utilize 13C CP/MAS NMR to determine the activation energy for phenyl group rotation?

A2: The researchers employed a combination of 13C CP/MAS NMR techniques, including T1ρ measurements, lineshape analysis, and 2D exchange spectroscopy (EXSY) to study the phenyl group rotation in 1-phenyl-1-hexyn-3-ol []. These techniques are particularly well-suited for studying molecular motions in solids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)